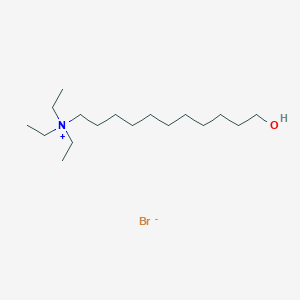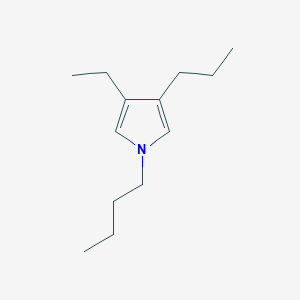
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound has the molecular formula C13H21N and is known for its unique structural configuration, which includes butyl, ethyl, and propyl substituents on the pyrrole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be achieved through various methods. One common approach involves the Paal-Knorr synthesis, which condenses 2,5-dimethoxytetrahydrofuran with primary amines in the presence of a catalyst such as iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild reaction conditions.
Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This approach is highly tolerant of various functional groups and provides good yields.
Industrial Production Methods
Industrial production of pyrroles, including 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl-, often utilizes catalytic processes that are efficient and cost-effective. For example, the use of manganese complexes to catalyze the conversion of primary diols and amines to pyrroles in the absence of organic solvents is a notable method . This process is atom-economic and environmentally friendly, producing water and molecular hydrogen as the only side products.
Analyse Chemischer Reaktionen
Types of Reactions
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- undergoes various chemical reactions, including:
Oxidation: Pyrroles can be oxidized to form pyrrolinones or pyrrolidines, depending on the reaction conditions and reagents used.
Reduction: Reduction of pyrroles typically leads to the formation of pyrrolidines.
Substitution: Electrophilic substitution reactions are common in pyrroles due to the electron-rich nature of the ring. Halogenation, nitration, and sulfonation are typical substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrolinones or pyrrolidines.
Reduction: Pyrrolidines.
Substitution: Halogenated, nitrated, or sulfonated pyrroles.
Wissenschaftliche Forschungsanwendungen
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo electrophilic substitution reactions, which allow it to interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to changes in the structure and function of these macromolecules, resulting in various biological effects.
Vergleich Mit ähnlichen Verbindungen
1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- can be compared with other similar compounds, such as:
1H-Pyrrole, 1-butyl-: Lacks the ethyl and propyl substituents, resulting in different chemical and biological properties.
1H-Pyrrole, 3-ethyl-: Lacks the butyl and propyl substituents, leading to variations in reactivity and applications.
1H-Pyrrole, 1-butyl-3-ethyl-: Lacks the propyl substituent, affecting its overall properties and uses.
The uniqueness of 1H-Pyrrole, 1-butyl-3-ethyl-4-propyl- lies in its specific substituent pattern, which imparts distinct chemical and biological characteristics.
Eigenschaften
CAS-Nummer |
212955-59-4 |
|---|---|
Molekularformel |
C13H23N |
Molekulargewicht |
193.33 g/mol |
IUPAC-Name |
1-butyl-3-ethyl-4-propylpyrrole |
InChI |
InChI=1S/C13H23N/c1-4-7-9-14-10-12(6-3)13(11-14)8-5-2/h10-11H,4-9H2,1-3H3 |
InChI-Schlüssel |
MROACBZGMJGSPW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C=C(C(=C1)CCC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


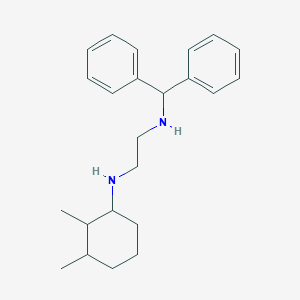
![6,9-Dioxa-3,12-dithiabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14237146.png)
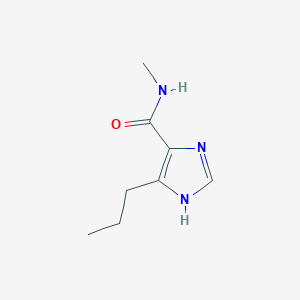

![N'-cyclohexyl-N-[2-(2,4-dichlorophenyl)ethyl]ethane-1,2-diamine](/img/structure/B14237155.png)
![9,10-Anthracenedione, 1,8-bis[(phenylmethyl)amino]-](/img/structure/B14237166.png)
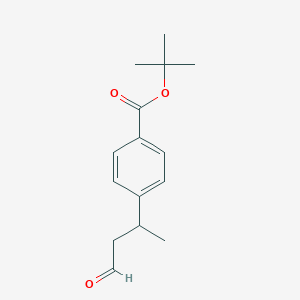
![(1R,2R,4R)-2-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14237172.png)
![2-[(2,4-Dinitrophenyl)sulfanyl]ethyl 2-bromo-2-methylpropanoate](/img/structure/B14237173.png)
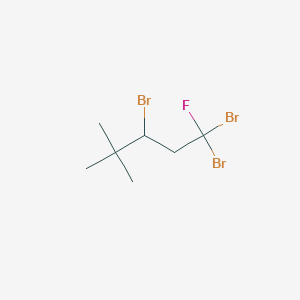
![9,9'-[9H-Fluorene-9,9-diyldi(4,1-phenylene)]bis(10-phenylanthracene)](/img/structure/B14237179.png)
![N-[4-[4-(3-Chlorophenyl)-2-(4-methylsulfonylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]propionamide](/img/structure/B14237180.png)

